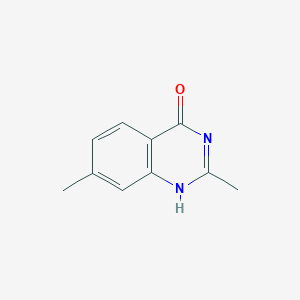
2,7-Dimethylquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dimethylquinazolin-4(1H)-one is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of quinazoline derivatives and has shown promising results in various biological studies.
作用机制
The mechanism of action of 2,7-Dimethylquinazolin-4(1H)-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and proliferation. Additionally, it has been found to inhibit the activity of topoisomerase, which is involved in DNA replication and repair.
生化和生理效应
2,7-Dimethylquinazolin-4(1H)-one has been shown to possess various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. Moreover, it has been found to induce apoptosis in cancer cells and to inhibit the growth of various tumor cell lines.
实验室实验的优点和局限性
2,7-Dimethylquinazolin-4(1H)-one has several advantages for lab experiments. It is a stable and easily synthesizable compound, which makes it readily available for research purposes. Moreover, it has been found to possess potent biological activity, which makes it a promising candidate for drug development. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on 2,7-Dimethylquinazolin-4(1H)-one. One potential direction is to investigate its potential applications in the treatment of various diseases, including cancer, inflammation, and microbial infections. Moreover, further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets. Additionally, the development of new synthesis methods and the optimization of existing methods can improve the yield and purity of the compound, making it more readily available for research purposes.
合成方法
The synthesis of 2,7-Dimethylquinazolin-4(1H)-one can be achieved through various methods, including the reaction of anthranilic acid with acetone and ammonium acetate or the reaction of 2-aminoacetophenone with formic acid and acetic anhydride. These methods have been optimized to yield high purity and high yield of the compound.
科学研究应用
2,7-Dimethylquinazolin-4(1H)-one has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Moreover, it has been found to be a potent inhibitor of various enzymes, including tyrosine kinase and topoisomerase.
属性
IUPAC Name |
2,7-dimethyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)11-7(2)12-10(8)13/h3-5H,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPDXLMFGKZOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616642 |
Source


|
| Record name | 2,7-Dimethylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethylquinazolin-4(1H)-one | |
CAS RN |
194473-09-1 |
Source


|
| Record name | 2,7-Dimethylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


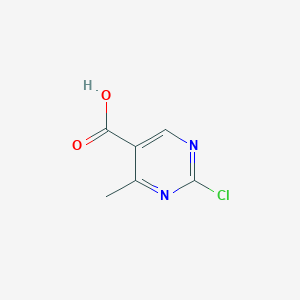
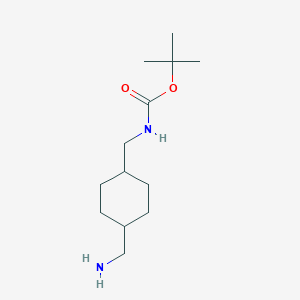

![2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid](/img/structure/B62472.png)

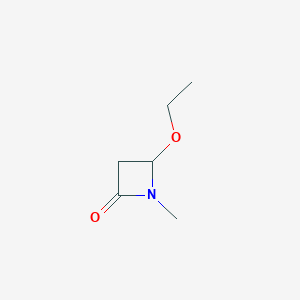
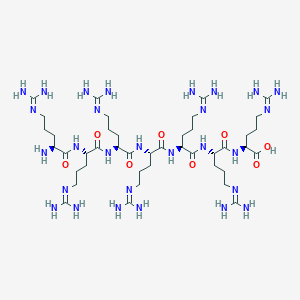
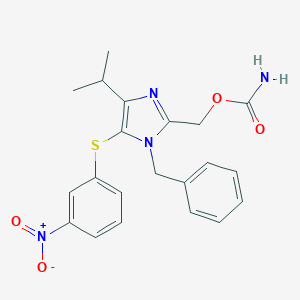
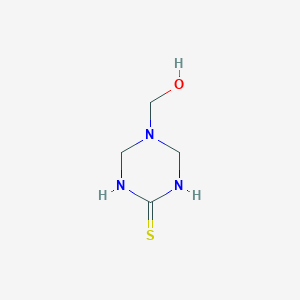


![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)